molecular formula C16H10N2O4 B14351583 N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide CAS No. 92573-38-1

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide

Cat. No.: B14351583
CAS No.: 92573-38-1
M. Wt: 294.26 g/mol
InChI Key: FYWHYVQSYQGKMK-UHFFFAOYSA-N
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Description

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an ethanediamide group attached to the 2-position of the anthracene ring. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.

Chemical Reactions Analysis

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions that are essential for enzyme function . This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide can be compared with other anthraquinone derivatives such as:

The uniqueness of N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide lies in its specific substituent groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

92573-38-1

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-2-yl)oxamide

InChI

InChI=1S/C16H10N2O4/c17-15(21)16(22)18-8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H,(H2,17,21)(H,18,22)

InChI Key

FYWHYVQSYQGKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)N

Origin of Product

United States

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